N~1~-(4-CHLORO-2-FLUOROPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
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Overview
Description
N~1~-(4-CHLORO-2-FLUOROPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chloro-2-fluorophenyl group, a 3-nitro-1H-1,2,4-triazol-1-yl moiety, and an adamantanecarboxamide backbone. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLORO-2-FLUOROPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of 4-chloro-2-fluoroaniline: This intermediate can be synthesized from 4-chloro-2-fluorophenylboronic acid through a Suzuki coupling reaction.
Formation of 3-nitro-1H-1,2,4-triazole: This can be achieved by nitration of 1H-1,2,4-triazole using a mixture of nitric acid and sulfuric acid.
Coupling Reaction: The 4-chloro-2-fluoroaniline is then coupled with 3-nitro-1H-1,2,4-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-CHLORO-2-FLUOROPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The adamantanecarboxamide moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Scientific Research Applications
N~1~-(4-CHLORO-2-FLUOROPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(4-CHLORO-2-FLUOROPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the nitro-triazole moiety suggests potential interactions with nucleophilic sites in proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(3-chloro-4-fluorophenyl)cyclopropanecarboxamide
- N-(2-chloro-4-fluorophenyl)-2-thiophenecarboxamide
Uniqueness
N~1~-(4-CHLORO-2-FLUOROPHENYL)-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the adamantane and nitro-triazole moieties, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C19H19ClFN5O3 |
---|---|
Molecular Weight |
419.8 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19ClFN5O3/c20-13-1-2-15(14(21)4-13)23-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)25-10-22-17(24-25)26(28)29/h1-2,4,10-12H,3,5-9H2,(H,23,27) |
InChI Key |
CIHIEARCUKYCOE-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=C(C=C5)Cl)F |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=C(C=C5)Cl)F |
Origin of Product |
United States |
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